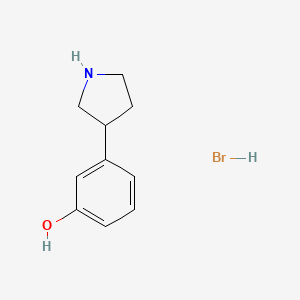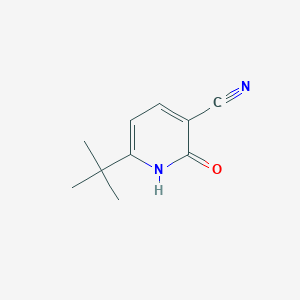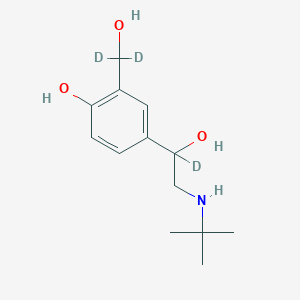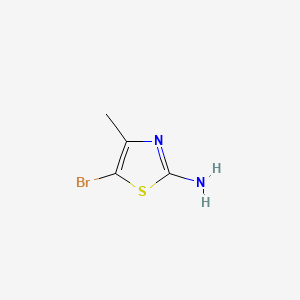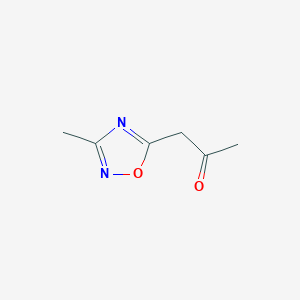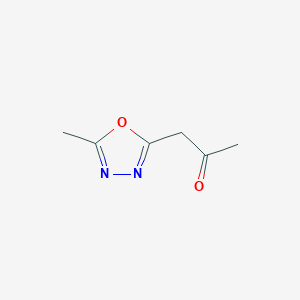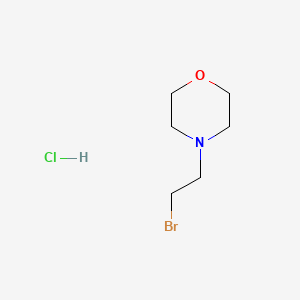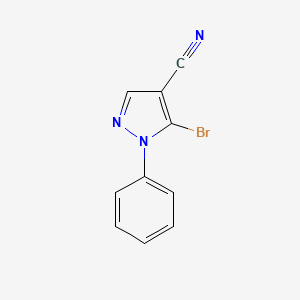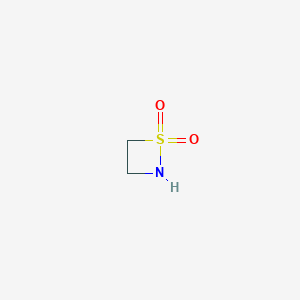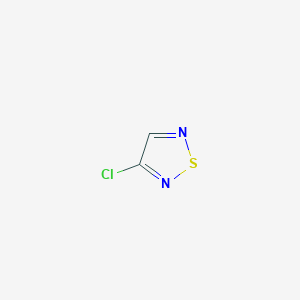
3-Chloro-1,2,5-thiadiazole
概要
説明
3-Chloro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. It belongs to the thiadiazole family, which is characterized by a five-membered ring structure with two nitrogen atoms and one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,5-thiadiazole typically involves the reaction of thiosemicarbazide with chlorinating agents. One common method is the cyclization of thiosemicarbazide with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{Thiosemicarbazide} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification techniques, such as recrystallization or distillation, plays a crucial role in the industrial synthesis .
化学反応の分析
Types of Reactions: 3-Chloro-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different chemical and biological properties .
科学的研究の応用
3-Chloro-1,2,5-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests and pathogens.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and sensors.
作用機序
The mechanism of action of 3-Chloro-1,2,5-thiadiazole varies depending on its application:
Biological Activity: In medicinal chemistry, the compound can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms.
Agricultural Use: As an agrochemical, it can disrupt essential metabolic pathways in pests or pathogens, leading to their death or reduced viability.
類似化合物との比較
3-Chloro-1,2,5-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: This isomer has a different arrangement of nitrogen and sulfur atoms, leading to distinct chemical properties and reactivity.
1,2,4-Thiadiazole: Another isomer with unique applications in medicinal and agricultural chemistry.
1,3,4-Thiadiazole: This isomer is commonly found in pharmaceuticals and exhibits different biological activities compared to this compound.
特性
IUPAC Name |
3-chloro-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-1-4-6-5-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERESLMVMKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515133 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5097-45-0 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2,5-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD76QZU7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main spectroscopic characteristics of 3-chloro-1,2,5-thiadiazole?
A1: The infrared (IR) and Raman spectra of this compound have been thoroughly analyzed. This analysis, combined with data from the vapor-phase ultraviolet (UV) absorption spectrum, allowed for the assignment of all 15 fundamental vibrational modes of the molecule []. This provides a comprehensive spectroscopic fingerprint for identifying and characterizing this compound.
Q2: How can this compound be synthesized?
A2: Several synthetic routes to 3-chloro-1,2,5-thiadiazoles have been explored:
- From α-Oximidonitriles: This method involves reacting α-oximidonitriles with disulfur dichloride, offering a direct route to 3-chloro-1,2,5-thiadiazoles [, ].
- From 5-Substituted-4-chloro-1,2,3-dithiazolium Salts: These salts, prepared by reacting monosubstituted acetonitriles with disulfur dichloride, can be converted to their corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia [].
- From Monosubstituted Glyoximes: This method utilizes readily available starting materials and provides another pathway for synthesizing 4-substituted 3-chloro-1,2,5-thiadiazoles [].
Q3: What is the significance of the different synthetic routes for 3-chloro-1,2,5-thiadiazoles?
A3: The various synthetic approaches offer flexibility in introducing different substituents onto the 1,2,5-thiadiazole ring system. This is particularly important for exploring structure-activity relationships (SAR) and understanding how different substituents affect the compound's properties and potential applications [, ].
Q4: Have any studies investigated the potential applications of 3-chloro-1,2,5-thiadiazoles?
A4: While the provided research focuses primarily on synthesis and characterization, the presence of a chlorine atom in this compound suggests its potential use as a building block for further chemical modifications. This could lead to the development of new compounds with diverse applications, although further research is needed to explore this possibility [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


